

2-Azahypoxanthine and its metabolite 2-aza-8-oxohypoxanthine (AOH)

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Compound of Interest

Compound Name: 2-Azahypoxanthine

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An In-Depth Technical Guide to **2-Azahypoxanthine** and its Metabolite 2-aza-8-oxohypoxanthine (AOH)

Introduction

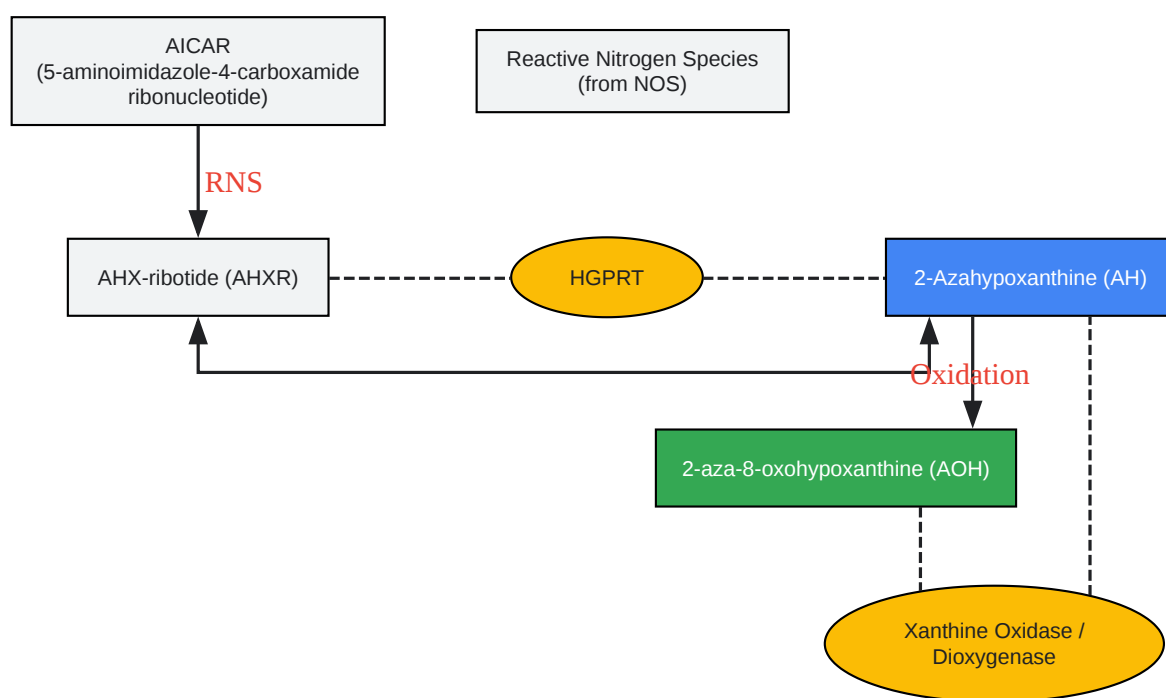
2-Azahypoxanthine (AH) and its primary metabolite, 2-aza-8-oxohypoxanthine (AOH), are naturally occurring purine analogs that have garnered significant interest in agricultural, cosmetic, and biomedical research. Initially identified as the causative agents of "fairy rings" in turfgrass, these compounds, produced by fungi such as *Lepista sordida*, exhibit potent biological activities. AH acts as a plant growth promoter, while AOH, a metabolite of AH found in plants, has shown considerable promise as a functional ingredient in cosmetics.^{[1][2][3][4][5]} This technical guide provides a comprehensive overview of the biosynthesis, metabolism, biochemical properties, and experimental methodologies related to AH and AOH, aimed at researchers, scientists, and professionals in drug development.

Biosynthesis and Metabolism

The formation of AH and its subsequent conversion to AOH involves a novel biosynthetic pathway that intersects with purine metabolism.

Biosynthesis of 2-Azahypoxanthine (AH) in *Lepista sordida*

The biosynthesis of AH in the fairy ring-forming fungus *Lepista sordida* originates from the purine metabolic pathway.[4][6] The key precursor is 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR).[6] The distinctive 1,2,3-triazine ring of AH is formed through a mechanism involving reactive nitrogen species (RNS) derived from nitric oxide (NO), which is produced by nitric oxide synthase (NOS).[3] Transcriptomic analyses have identified several genes in the purine, histidine, and arginine biosynthetic pathways that are involved.[7][8][9] Specifically, the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is believed to catalyze the reversible conversion between AH and its ribonucleotide, **2-azahypoxanthine**-ribonucleotide (AHXR), playing a key role in regulating AH levels.[7][10]



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Caption: Biosynthesis of AH and its conversion to AOH.

Metabolism of AH to AOH in Plants

When absorbed by plants, AH is metabolized into AOH.[5][11] This conversion is an oxidation reaction catalyzed by enzymes such as xanthine oxidase or a specific xanthine dioxygenase.

[12][13] AOH itself exhibits plant growth-regulating activities similar to AH.[3] Both AH and AOH have been found to exist endogenously in various plants, including major crops like rice and wheat, suggesting they may function as a novel class of plant hormones.[5][13][14]

Biochemical and Pharmacological Properties

AH and AOH exhibit distinct biological effects, ranging from cytotoxicity to cosmetic applications.

Cytotoxic Effects of 2-Azahypoxanthine

The cytotoxicity of AH is primarily attributed to its intracellular conversion to 2-aza-inosine 5'-monophosphate (2-azaIMP) by the enzyme hypoxanthine (guanine) phosphoribosyltransferase (HGPRT).[15] 2-azaIMP acts as a competitive inhibitor of IMP dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[15][16] This inhibition leads to a selective reduction in the pools of guanine nucleotides, which in turn inhibits DNA synthesis and the incorporation of thymidine into macromolecules.[15]

Cosmetic and Dermatological Effects of AOH

AOH has been extensively studied for its potential in cosmetic applications and has been shown to be safe for topical use.[1][2][5]

- **Skin Barrier Function and Wrinkle Improvement:** In clinical trials, lotions containing AOH improved skin hydration by increasing stratum corneum water content.[14] This leads to a measurable, concentration-dependent reduction in wrinkle depth and area.[14][17] The proposed mechanism involves boosting the production of hyaluronic acid and reinforcing tight junctions between skin cells.[17]
- **Gene Expression:** DNA microarray analysis on normal human epidermal keratinocytes (NHEK) revealed that AOH upregulates genes involved in skin barrier function, including those for intercellular adhesion (CLDN1, DSG1), cornified envelope components (SPRR1B), and general differentiation indicators (KRT1, TGM1).[18][19]
- **Skin Lightening:** AOH has been shown to inhibit tyrosinase activity and suppress melanin production in murine melanoma cell lines, suggesting its potential as a skin-lightening agent.[1][20]

Quantitative Data Summary

The following tables summarize key quantitative data from biochemical and cellular studies.

Table 1: Enzyme Inhibition Data

Compound	Enzyme	Inhibition Type	Ki Value	Reference
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| 2-AzaIMP | IMP Dehydrogenase | Competitive | 66 μ M |[15] |

Table 2: In Vitro Effects of AOH on Skin Cells

Assay	Cell Line	Effect	Concentration / Result	Reference
MTT Assay	NHEK	Increased cell viability	7.8 - 31.3 μ g/mL	[11][18]
MTT Assay	NHEK	Decreased cell viability	> 250 μ g/mL	[11][18]
Tyrosinase Activity	Murine Melanoma	Inhibition	13% reduction vs. control	[20]

| Melanin Production | Murine Melanoma | Suppression | 36% reduction vs. control |[20] |

Table 3: Safety Evaluation of AOH

Test	Result	Concentration / Condition	Reference
Ames Test	Not mutagenic	> 5000 μ g/plate	[2][5]
In Vitro Skin Irritation	Not an irritant	Cell viability > 50%	[5]
In Vitro Skin Sensitization	No sensitization induced	h-CLAT & KeratinoSens™	[1]

| Human Patch Test | No skin reaction | - [\[5\]](#) |

Experimental Protocols

This section details methodologies for the synthesis, analysis, and biological evaluation of AH and AOH.

Chemical Synthesis of 2-Azahypoxanthine (AH)

A practical, large-scale synthesis of AH can be achieved starting from 5-aminoimidazole-4-carboxamide (AICA).[\[21\]](#)[\[22\]](#)

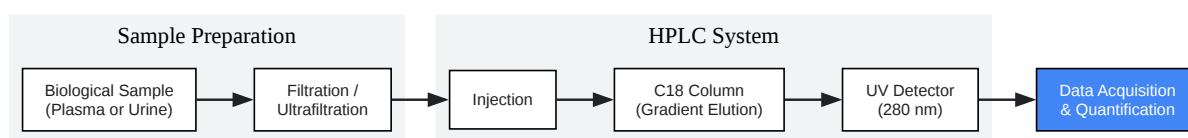
- **Diazotization:** Dissolve AICA hydrochloride in an acidic aqueous solution.
- **Treat the solution with sodium nitrite (NaNO_2)** under controlled temperature to form the unstable diazoimidazole carboxamide intermediate.[\[16\]](#)
- **Cyclization:** The intermediate is then heated (e.g., in methanol at 60°C) to induce thermolysis and cyclization, forming the 1,2,3-triazine ring of AH.[\[16\]](#)
- **Purification:** The resulting AH can be purified by simple recrystallization, often avoiding the need for column chromatography.[\[16\]](#)

HPLC Analysis of AH and AOH

A high-pressure liquid chromatography (HPLC) method can be adapted for the simultaneous analysis of AH and related compounds in biological matrices like plasma or urine.[\[23\]](#)

- **Sample Preparation:**
 - **Plasma:** Perform ultrafiltration to remove proteins.
 - **Urine:** Filter and dilute the sample as necessary.
- **Chromatographic Conditions:**
 - **Column:** C18 μ Bondapak column or equivalent.

- Mobile Phase: A gradient elution system. For example, using a gradient between 0.5 M sodium acetate (pH 7.0) and 25% acetonitrile in 0.05 M sodium acetate (pH 5.5).
- Detection: UV detection at 280 nm.
- Quantification: Use external standards of known concentrations of AH and AOH to generate a calibration curve for quantification. The lower limit of detection for AH using a similar method was reported to be 0.5 µg/mL.[23]



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Caption: General workflow for HPLC analysis of AH and AOH.

Cell Viability (MTT) Assay for AOH

This protocol assesses the effect of AOH on the proliferation of Normal Human Epidermal Keratinocytes (NHEK).[11]

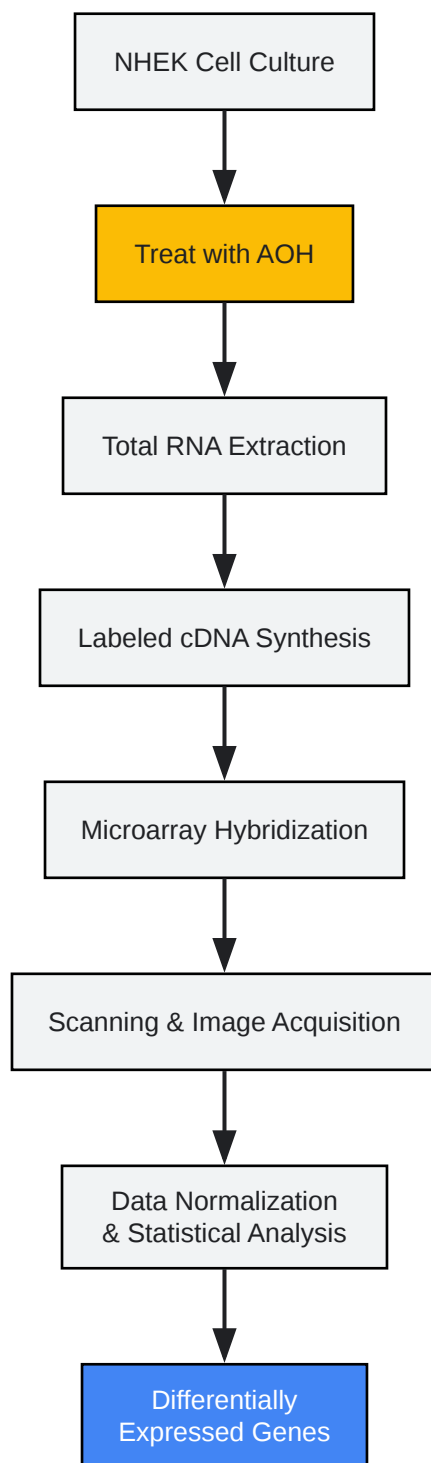
- Cell Culture: Seed NHEK cells in a 96-well plate and allow them to adhere.
- Treatment: Treat the cells with various concentrations of AOH (e.g., 0-500 µg/mL) and a vehicle control. Incubate for 48 hours at 37°C in a humidified CO₂ incubator.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial respiration will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

- **Measurement:** Read the absorbance at an appropriate wavelength (e.g., 570 nm) using a microplate reader.
- **Analysis:** Calculate cell viability as a percentage relative to the untreated control.

DNA Microarray Analysis

This protocol is used to investigate the effect of AOH on gene expression in skin cells.[\[18\]](#)[\[19\]](#)

- **Cell Culture and Treatment:** Culture NHEK cells and treat them with a non-cytotoxic, effective concentration of AOH (e.g., 10 µg/mL) for a specified period (e.g., 24-48 hours).
- **RNA Extraction:** Lyse the cells and extract total RNA using a suitable kit, ensuring high purity and integrity.
- **cDNA Synthesis and Labeling:** Reverse transcribe the RNA into complementary DNA (cDNA). Label the cDNA with a fluorescent dye (e.g., Cy3 or Cy5).
- **Hybridization:** Apply the labeled cDNA to a microarray chip containing probes for genes of interest (e.g., genes related to skin aging and barrier function). Hybridize overnight in a hybridization chamber.
- **Washing and Scanning:** Wash the microarray slide to remove non-specifically bound cDNA, then scan the slide using a microarray scanner to detect the fluorescent signals.
- **Data Analysis:** Quantify the signal intensities for each spot. Normalize the data and perform statistical analysis to identify genes that are significantly upregulated or downregulated in response to AOH treatment.



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